molecular formula C18H20N4O4S2 B2421252 methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate CAS No. 1421516-46-2

methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2421252
CAS No.: 1421516-46-2
M. Wt: 420.5
InChI Key: PHTFXTMZWHPLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)benzoate is a complex organic compound featuring a pyrazole ring, a thiazole ring, and a benzoate ester

Properties

IUPAC Name

methyl 4-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-12-10-13(2)22(21-12)18-20-15(11-27-18)8-9-19-28(24,25)16-6-4-14(5-7-16)17(23)26-3/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTFXTMZWHPLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structures, particularly those containing thiazole and pyrazole derivatives, exhibit a range of biological activities. The following sections summarize key findings related to its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of thiazole and pyrazole often possess significant antibacterial properties.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of both thiazole and pyrazole structures enhances the antimicrobial efficacy of the compounds .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Research indicates that similar compounds can induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of anti-apoptotic proteins.

Case Study: Induction of Apoptosis

In a study involving cell lines treated with this compound, significant induction of apoptosis was observed. The mechanism involved:

  • Up-regulation of pro-apoptotic proteins
  • Down-regulation of anti-apoptotic proteins

This led to mitochondrial dysfunction and cell death .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways and reduce cytokine production.

Research Findings:

A study highlighted the ability of this compound to decrease levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets:

Biological Activity

Methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a sulfamoyl group and a thiazole moiety, which are known to enhance biological activity. Its molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 338.36 g/mol. The structural formula includes:

  • Sulfamoyl group : Contributes to antibacterial and enzyme inhibitory activities.
  • Thiazole ring : Associated with various biological activities including antimicrobial properties.
  • Pyrazole derivative : Known for its role in drug design due to its diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and pyrazole rings followed by the introduction of the sulfamoyl group. Detailed methodologies can be found in specialized organic chemistry literature.

Antimicrobial Activity

Research indicates that compounds containing the sulfamoyl group exhibit significant antibacterial properties. For instance, studies have shown that related sulfamoyl derivatives demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease as they help increase acetylcholine levels in the brain . Preliminary in vitro assays suggest that this compound may possess competitive inhibition characteristics against AChE.

Antiviral Properties

Emerging studies have also explored the antiviral potential of thiazole and pyrazole derivatives. Compounds similar to this compound have shown promising results against viral infections such as herpes simplex virus (HSV) and influenza .

Study 1: Antibacterial Efficacy

A study conducted on a series of sulfamoyl compounds highlighted their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested using standard disk diffusion methods, demonstrating zones of inhibition comparable to established antibiotics .

Study 2: Acetylcholinesterase Inhibition

In vitro studies evaluated the AChE inhibitory activity of methyl 4-{(2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate. The compound exhibited an IC50 value indicating significant potential as a therapeutic agent for cognitive disorders .

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound is classified under GHS Category 4 for acute toxicity via oral, dermal, and inhalation routes. Key precautions include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Conduct experiments in a fume hood to avoid inhalation exposure.
  • Immediate first aid measures: Rinse skin/eyes with water for 15 minutes if exposed, and seek medical attention .
  • Emergency protocols: Contact the provided emergency number (e.g., +44(0)1840 212137) during working hours .

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Reacting 3,5-dimethylpyrazole derivatives with thiazole precursors under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Sulfamoylation of intermediates using reagents like sulfonyl chlorides in anhydrous tetrahydrofuran (THF) with NaH as a base .
  • Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry (MS) for molecular weight validation .

Advanced Research Questions

Q. How can structural data (e.g., X-ray crystallography) inform structure-activity relationships (SAR)?

X-ray crystallography reveals:

  • Planar conformations of pyrazole and thiazole rings with dihedral angles of ~16° between aromatic groups .
  • Intermolecular interactions (e.g., C–H···π and π–π stacking) that stabilize the crystal lattice, which may correlate with binding affinity in biological targets .
  • Example
ParameterValue
R.m.s. deviation (Å)0.0231 (pyrazole ring)
π–π distance (Å)4.1364 (benzene centroids)
Reference: .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Comparative assays : Test the compound alongside analogs (e.g., methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate) under identical conditions to isolate structural determinants of activity .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., kinase or protease targets) to identify binding modes. For example, pyrazole-thiazole hybrids may inhibit enzymes via sulfonamide group interactions .
  • Data normalization : Account for variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line specificity in pharmacological studies .

Q. How can reaction conditions be optimized to improve yield and purity?

Key factors include:

  • Solvent selection : THF or ethanol for solubility and stability of intermediates .
  • Catalyst use : Glacial acetic acid or NaH to accelerate sulfamoylation and cyclization steps .
  • Temperature control : Reflux (70–80°C) for 4–6 hours to maximize conversion .
  • Example optimization table:
ParameterOptimal RangeYield Improvement
Reaction time4–6 hours+15%
Solvent (THF)Anhydrous+20% purity
Reference: .

Q. What analytical methods are critical for validating the compound’s stability under biological assay conditions?

  • HPLC-DAD : Monitor degradation products in phosphate-buffered saline (PBS) at 37°C over 24 hours .
  • LC-MS/MS : Identify hydrolytic breakdown products (e.g., free benzoic acid derivatives) .
  • Circular dichroism (CD) : Assess conformational stability in aqueous solutions .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound in cellular models?

  • Range selection : Start with 1–100 µM based on IC₅₀ values of structurally related sulfonamides .
  • Controls : Include a sulfonamide-negative analog (e.g., methyl 4-(pyrrol-1-yl)benzoate) to isolate the sulfamoyl group’s contribution .
  • Endpoint assays : Use MTT for viability and flow cytometry for apoptosis/necrosis profiling .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like carbonic anhydrase IX .

Data Interpretation

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and ex vivo models?

  • Metabolic considerations : Test the compound in liver microsome assays to assess metabolic stability .
  • Protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug concentration ex vivo .

Q. What structural modifications could enhance the compound’s selectivity for a target enzyme?

  • Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic enzyme pockets .
  • Sulfamoyl optimization : Replace the methyl group with a bulkier substituent (e.g., tert-butyl) to reduce off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.